Cas no 944401-75-6 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester derivative of pyridine, serving as a versatile intermediate in organic synthesis and pharmaceutical research. The fluorine substitution at the 3-position enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, while the 2-amino group provides a handle for further functionalization. The pinacol boronate moiety ensures stability under ambient conditions, facilitating handling and storage. This compound is particularly valuable in the development of bioactive molecules, agrochemicals, and materials science due to its balanced reactivity and structural flexibility. Its high purity and well-defined structure make it a reliable building block for complex molecular architectures.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine structure
944401-75-6 structure
Product name:3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
CAS No:944401-75-6
MF:C11H16BFN2O2
Molecular Weight:238.066346168518
MDL:MFCD12923417
CID:1035290
PubChem ID:59252052

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • 2-amino-3-fluoropyridine-5-boronic acid pinacol ester
    • 3-Fluoro-2-aminopyridine-5-boronic acid pinacol ester
    • 3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamine
    • QC-4948
    • 6-AMINO-5-FLUOROPYRIDINE-3-BORONIC ACID PINACOL ESTER
    • PubChem19612
    • OAEDVIUUNHFXLJ-UHFFFAOYSA-N
    • STL556466
    • BBL102662
    • 2-Pyridinamine, 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • MB12183
    • FCH2809231
    • SY040961
    • AX8164858
    • ST24042177
    • (6-
    • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine (ACI)
    • 2-(2-Amino-3-fluoropyridin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • AKOS016014161
    • 944401-75-6
    • PS-13074
    • MFCD12923417
    • Z2044824215
    • 3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine
    • J-512510
    • SCHEMBL2066738
    • EN300-6482271
    • A850787
    • 6-AMINO-5-FLUOROPYRIDINE-3-BORONICACIDPINACOLESTER
    • (6-AMINO-5-FLUOROPYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • CS-0142777
    • A1-43085
    • 2-AMINO-3-FLUORO PYRIDINE-5-BORONIC ACID PINACOL ESTER
    • DTXSID70731359
    • 3-FLUORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-PYRIDINAMINE
    • MDL: MFCD12923417
    • インチ: 1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3,(H2,14,15)
    • InChIKey: OAEDVIUUNHFXLJ-UHFFFAOYSA-N
    • SMILES: FC1=C(N)N=CC(B2OC(C)(C)C(C)(C)O2)=C1

計算された属性

  • 精确分子量: 238.12900
  • 同位素质量: 238.1288861g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 285
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.4

じっけんとくせい

  • 密度みつど: 1.15
  • Boiling Point: 335 ºC
  • フラッシュポイント: 157 ºC
  • PSA: 57.37000
  • LogP: 1.68330

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Security Information

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6482271-0.5g
3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
944401-75-6 95.0%
0.5g
$148.0 2025-03-15
Enamine
EN300-6482271-1.0g
3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
944401-75-6 95.0%
1.0g
$190.0 2025-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10518-250MG
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
944401-75-6 95%
250MG
¥ 1,320.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10518-500MG
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
944401-75-6 95%
500MG
¥ 2,778.00 2023-03-30
eNovation Chemicals LLC
D695813-0.25g
6-Amino-5-fluoropyridine-3-boronic Acid Pinacol Ester
944401-75-6 97%
0.25g
$100 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y06745-5g
6-Amino-5-fluoropyridine-3-boronic Acid Pinacol Ester
944401-75-6 97%
5g
¥17259.0 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A914445-250mg
6-Amino-5-fluoropyridine-3-boronic Acid Pinacol Ester
944401-75-6 95%
250mg
¥1,512.00 2022-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y06745-250mg
6-Amino-5-fluoropyridine-3-boronic Acid Pinacol Ester
944401-75-6 97%
250mg
¥994.0 2024-07-18
Alichem
A029193730-250mg
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
944401-75-6 95%
250mg
$399.36 2023-08-31
Enamine
EN300-6482271-0.25g
3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
944401-75-6 95.0%
0.25g
$94.0 2025-03-15

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 85 °C
Reference
Preparation of pyrazolopyridine compounds for the treatment of parasitic diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Reference
Preparation of spiro compounds as Map4K1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, rt → 100 °C
Reference
Preparation of imidazolopyridines and -pyrimidines as tricyclic DLK inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, rt → 100 °C
Reference
Preparation of pyrazolylpyridinamine derivatives for use as DLK inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  17 h, rt → 90 °C
Reference
Small molecule compound as efficient and specific JAK kinase inhibitor
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Isopropanol ;  30 min, 195 °C
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  15 h, 90 °C
Reference
1H-Imidazo[4,5-c]quinolinone compounds as protein kinase inhibitors and their preparation and use in the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Raw materials

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Preparation Products

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 関連文献

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amineに関する追加情報

Comprehensive Guide to 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 944401-75-6): Properties, Applications, and Market Insights

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 944401-75-6) is a specialized boronic acid derivative widely used in pharmaceutical research and organic synthesis. This compound belongs to the class of pyridine boronic esters, which are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. With its unique fluoro-substituted pyridine core and dioxaborolane functional group, this molecule offers exceptional reactivity and versatility in medicinal chemistry.

The growing demand for 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is driven by its applications in developing targeted therapies and small molecule drugs. Researchers particularly value its stability under various reaction conditions, making it ideal for high-throughput screening and combinatorial chemistry. Recent studies highlight its potential in creating kinase inhibitors, which are pivotal in cancer treatment and inflammatory diseases.

From a structural perspective, the boronate ester moiety in CAS 944401-75-6 enhances its solubility in organic solvents while maintaining compatibility with aqueous systems. This dual solubility profile makes it invaluable for bioconjugation and proteomics research. The 2-amine group on the pyridine ring provides an additional site for further functionalization, enabling the creation of diverse molecular architectures.

The synthesis of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves palladium-catalyzed borylation of halogenated pyridine precursors. Advanced purification techniques like preparative HPLC ensure high purity levels (>98%) required for pharmaceutical applications. Analytical characterization commonly employs NMR spectroscopy and mass spectrometry to verify structural integrity.

In the current market landscape, CAS 944401-75-6 has gained attention due to the rising interest in precision medicine and personalized therapeutics. Pharmaceutical companies are increasingly incorporating such boron-containing compounds into their drug discovery pipelines, particularly for CNS-targeted drugs and antiviral agents. The compound's ability to participate in click chemistry reactions further expands its utility in biomarker development.

Storage and handling of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine require standard laboratory conditions - typically under inert atmosphere at -20°C to maintain stability. Its molecular weight of 252.09 g/mol and lipophilic nature (calculated LogP ~2.1) make it suitable for blood-brain barrier penetration studies, a hot topic in neuropharmacology research.

Emerging applications include its use in PET tracer development, leveraging the fluorine-18 isotope for molecular imaging. The compound's boronic acid functionality also shows promise in glycobiology research, particularly for studying carbohydrate-protein interactions. These cutting-edge applications position 944401-75-6 as a valuable tool in translational medicine.

Quality control specifications for 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically include tests for residual solvents, heavy metal content, and chromatographic purity. Leading suppliers provide comprehensive certificates of analysis and stability data to support regulatory submissions. The compound's patent landscape reveals numerous applications in heterocyclic chemistry and drug delivery systems.

From an environmental perspective, boronic acid derivatives like CAS 944401-75-6 are generally considered green chemistry alternatives due to their low toxicity profile and biodegradability. Recent advances in continuous flow chemistry have improved the sustainability of its production, reducing waste generation and energy consumption.

The global market for pyridine boronic esters is projected to grow significantly, driven by increased R&D spending in biopharmaceuticals. 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine represents a strategic intermediate in this expanding sector, with particular relevance to fragment-based drug design and structure-activity relationship studies.

For researchers seeking alternatives, structurally similar compounds include 5-bromo-3-fluoropyridin-2-amine and pinacol boronic esters with varying substitution patterns. However, the specific combination of fluoro and boronate functionalities in 944401-75-6 offers unique advantages for medicinal chemistry optimization.

In conclusion, 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 944401-75-6) stands as a versatile building block in modern drug discovery. Its balanced physicochemical properties, synthetic accessibility, and broad applicability in bioconjugation and catalysis ensure its continued importance in pharmaceutical research and development.

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